![molecular formula C11H9BrN2O B1607049 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 61938-65-6](/img/no-structure.png)
7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products .
Synthesis Analysis
Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . A metal-free sequential decarbonylative annulation of N-cyanamides has been used for the construction of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones .Chemical Reactions Analysis
The reactions of similar compounds with a number of acids (НCl, CF3COOH, H2SO4, polyphosphoric acid, CF3SO2OH) and halogenating agents (I2, Br2, NIS, NBS) have been studied . CF3SO2OH can be successfully applied in the synthesis of linear 1-methyl-2,3-dihydropyrrolo [2,1-b]quinazolin-9 (1H)-ones .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Novel derivatives of dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have been synthesized and evaluated for their biological activities, including in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity. These compounds are prepared through complex chemical reactions, such as PdCl2-mediated endo-dig cyclization, and evaluated for their potential in combating diseases like malaria and cancer. The research by Mphahlele, Khoza, and Mabeta (2016) demonstrates the synthesis of these compounds and their preliminary evaluation, showing significant cytotoxicity against certain cancer cell lines (Mphahlele, Khoza, & Mabeta, 2016).
Anti-inflammatory and Analgesic Screening
A series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, which are structurally related to 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have been synthesized and screened for their anti-inflammatory and analgesic activities. Eweas et al. (2012) reported that these compounds showed good analgesic and anti-inflammatory activity in comparison to the reference standard indomethacin. This highlights the potential use of these compounds in developing new treatments for pain and inflammation (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Anticancer Evaluation
Further research into quinazoline derivatives, including those related to 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has revealed their potential as chemotherapeutic anti-cancer drugs. Khodair, Alsafi, and Nafie (2019) synthesized 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones and evaluated them for in vitro cytotoxic activity against cancer cell lines, showing effective anti-proliferative activity. This research suggests the potential of these derivatives in developing new anti-cancer therapies (Khodair, Alsafi, & Nafie, 2019).
Antiviral Activities
Some quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses, demonstrating the potential application of these compounds in antiviral drug development. The research by Selvam et al. (2007) highlights the importance of these compounds in combating viral infections, including influenza and severe acute respiratory syndrome corona virus (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one involves the condensation of 2-aminobenzamide with ethyl acetoacetate followed by cyclization and bromination.", "Starting Materials": [ "2-aminobenzamide", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2 hours.", "Step 2: Acidify the reaction mixture with acetic acid and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic acid and add bromine (1.2 eq) dropwise at 0°C. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
61938-65-6 |
Nom du produit |
7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one |
Formule moléculaire |
C11H9BrN2O |
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
7-bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 |
Clé InChI |
UJZLOVUMOQAAGK-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1 |
SMILES canonique |
C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)
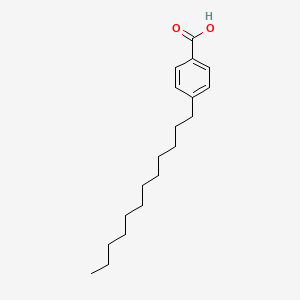

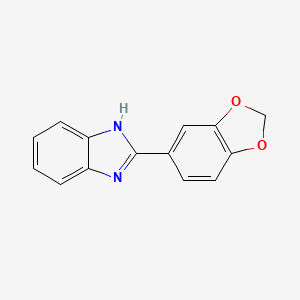
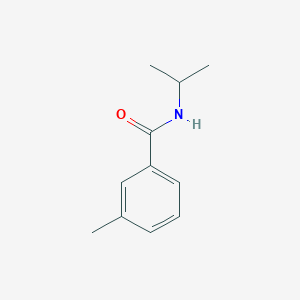
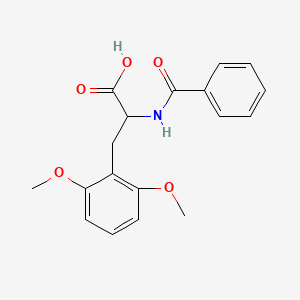
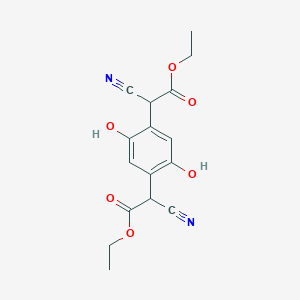


![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)